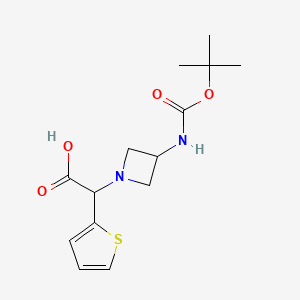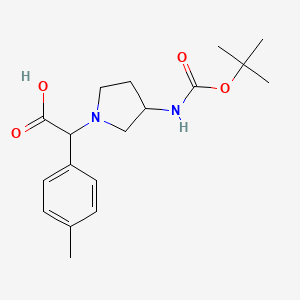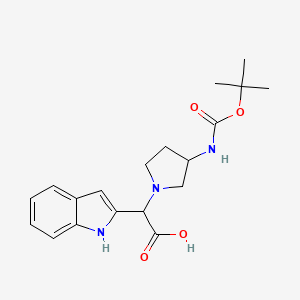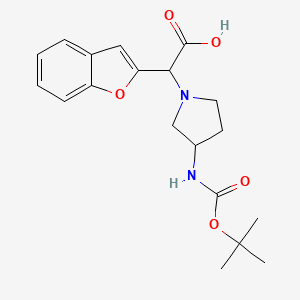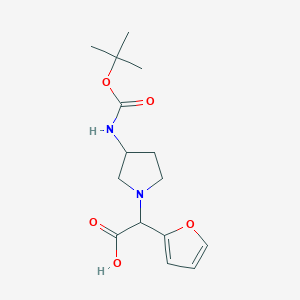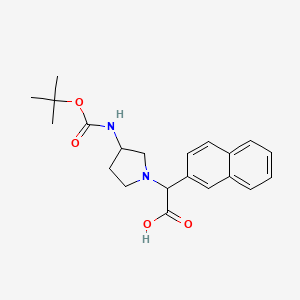
(3-Boc-amino-pyrrolidin-1-YL)-naphthalen-2-YL-acetic acid
Descripción general
Descripción
The compound “(3-Boc-amino-pyrrolidin-1-YL)-naphthalen-2-YL-acetic acid” is a special chemical used for research and development . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be found in the product documentation provided by the suppliers . The molecular formula is C18H26N2O4 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C18H26N2O4) and molecular weight (334.41) . For more detailed properties such as melting point, boiling point, and density, it’s recommended to refer to the product documentation or contact the supplier directly.Aplicaciones Científicas De Investigación
Neuronal Nitric Oxide Synthase Inhibitors : A study by Ji et al. (2012) discusses the synthesis of 2-aminopyridinomethyl pyrrolidines, potent inhibitors of neuronal nitric oxide synthase. A critical step in this synthesis involves the deprotection of the benzyl group from N-Boc and N-Bn double protected 2-aminopyridine ring, showcasing the compound's relevance in medicinal chemistry (Ji, Jing, Huang, & Silverman, 2012).
Treatment of Idiopathic Pulmonary Fibrosis : Anderson et al. (2016) report on the synthesis of a non-peptidic αvβ6 integrin antagonist, potentially useful for treating idiopathic pulmonary fibrosis. Key steps in this synthesis involve alkylation of 2-methylnaphthyridine with (R)-N-Boc-3-(iodomethyl)-pyrrolidine, highlighting the importance of such compounds in drug development (Anderson et al., 2016).
Synthesis of Cyclic γ-Aminobutyric Acid Analogues : Petz et al. (2019) discuss the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, highlighting the compound's potential in the development of neuroactive drugs (Petz, Allmendinger, Mayer, & Wanner, 2019).
Optical Sensing Structures : Li et al. (2019) explore the assembly of a ternary europium (III) complex system with potential for novel optical sensing structures. This research demonstrates the compound's utility in the development of new sensor technologies (Li, Gu, Zhou, Ma, Tang, Gao, & Wang, 2019).
Antibacterial and Antifungal Activities : Patel & Patel (2015) synthesized a series of compounds involving naphthalen-2-yl and evaluated their antibacterial and antifungal activities. This research highlights the potential use of these compounds in developing new antimicrobial agents (Patel & Patel, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-2-naphthalen-2-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-21(2,3)27-20(26)22-17-10-11-23(13-17)18(19(24)25)16-9-8-14-6-4-5-7-15(14)12-16/h4-9,12,17-18H,10-11,13H2,1-3H3,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOYZXFPIGMFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC3=CC=CC=C3C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




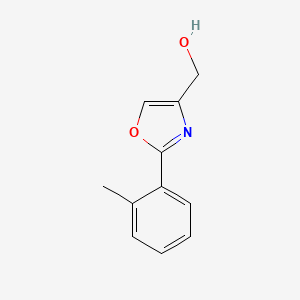
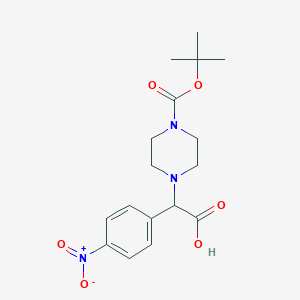
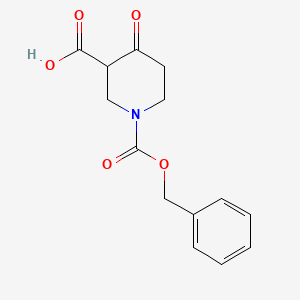
![2-Phenyl-2,7-diaza-spiro[4.4]nonane](/img/structure/B3293359.png)
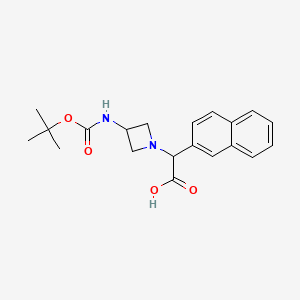
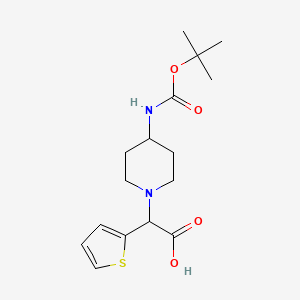

![(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B3293395.png)
